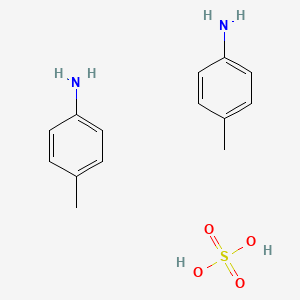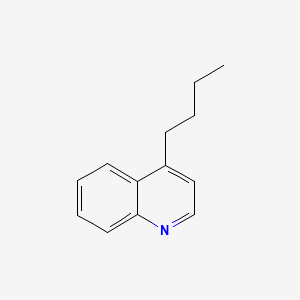
4-Butylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylquinoline is a derivative of quinoline, an aromatic heterocyclic organic compound. Quinoline itself is a fusion of a benzene ring and a pyridine nucleus. This compound features a butyl group attached to the fourth position of the quinoline ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylquinoline can be achieved through several methods, including:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This is a more general method for synthesizing quinolines, involving the reaction of aniline with glycerol in an acidic medium (sulfuric acid) and an oxidizing agent.
Industrial Production Methods: Industrially, quinoline derivatives like this compound can be synthesized using catalytic processes that involve the dehydrogenation of tetrahydroquinolines or through cross-coupling reactions with alkyl Grignard reagents.
Chemical Reactions Analysis
Types of Reactions: 4-Butylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the C2 and C4 positions of the quinoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or cobalt catalysts for cross-coupling reactions.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-Butylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Butylquinoline can be compared with other quinoline derivatives:
Quinoline: The parent compound, known for its use in antimalarial drugs like chloroquine.
Isoquinoline: A structural isomer with different chemical properties and applications.
Quinolones: A class of compounds derived from quinoline, widely used as antibiotics.
Uniqueness: this compound’s unique butyl group at the fourth position provides distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Comparison with Similar Compounds
Chloroquine: An antimalarial drug.
Mefloquine: Another antimalarial agent.
Levofloxacin: A quinolone antibiotic.
Properties
CAS No. |
74808-78-9 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-butylquinoline |
InChI |
InChI=1S/C13H15N/c1-2-3-6-11-9-10-14-13-8-5-4-7-12(11)13/h4-5,7-10H,2-3,6H2,1H3 |
InChI Key |
MTSCTQMKKVEJHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=NC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


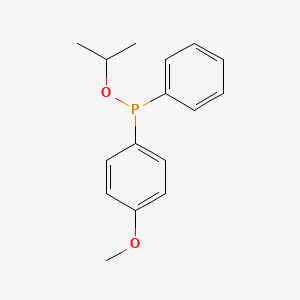
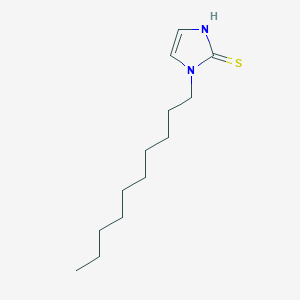

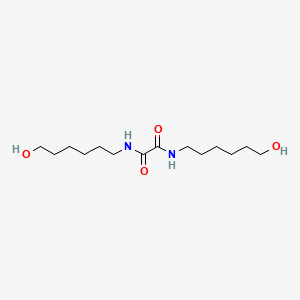
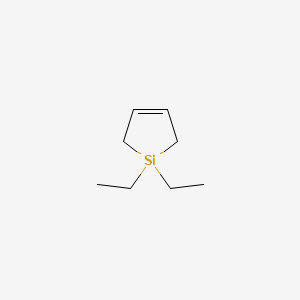
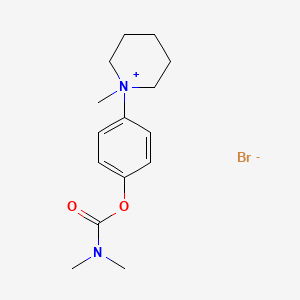
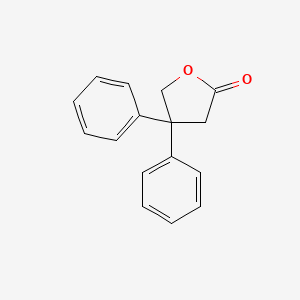
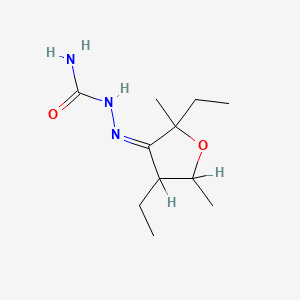
![Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester](/img/structure/B14458546.png)

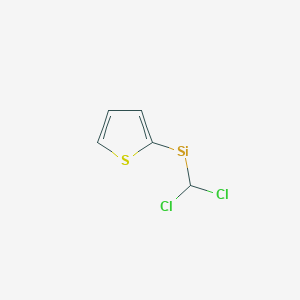
![1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane](/img/structure/B14458563.png)
